3-(2-Bromo-1-methoxyethyl)oxane
Description
3-(2-Bromo-1-methoxyethyl)oxane is a halogenated oxane derivative with the IUPAC name This compound and CAS number 2172499-24-8 . It features an oxane (tetrahydropyran) ring substituted at the 3-position with a 2-bromo-1-methoxyethyl group. This compound is commercially available at 95% purity and is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research. Its molecular formula is C₈H₁₅BrO₂, with a calculated molecular weight of 223.11 g/mol. The bromine atom and methoxy group render it reactive in substitution and coupling reactions, making it valuable for constructing complex molecules.
Properties
IUPAC Name |
3-(2-bromo-1-methoxyethyl)oxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-10-8(5-9)7-3-2-4-11-6-7/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIDCLJDIVXTLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CBr)C1CCCOC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-1-methoxyethyl)oxane typically involves the bromination of 3-(1-methoxyethyl)oxane. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-1-methoxyethyl)oxane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include 3-(2-hydroxy-1-methoxyethyl)oxane, 3-(2-alkoxy-1-methoxyethyl)oxane, and 3-(2-amino-1-methoxyethyl)oxane.
Oxidation: Products may include 3-(2-bromo-1-oxoethyl)oxane and other oxidized derivatives.
Reduction: The primary product is 3-(2-methoxyethyl)oxane.
Scientific Research Applications
3-(2-Bromo-1-methoxyethyl)oxane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Bromo-1-methoxyethyl)oxane involves its reactivity as a brominated intermediate. The bromine atom can participate in various substitution and elimination reactions, facilitating the formation of new chemical bonds and functional groups . The methoxy group and oxane ring also contribute to the compound’s reactivity and stability, influencing its interactions with molecular targets and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparative Analysis of 3-(2-Bromo-1-methoxyethyl)oxane and Analogous Compounds
Key Findings:
Structural Variations :
- Halogen Differences : Bromine in this compound offers higher reactivity in SN2 reactions compared to iodine (4-(2-iodoethyl)oxane) or chlorine (3-(chloromethoxy)oxane) .
- Ring Systems : Chromen-2-one derivatives (e.g., compound from ) exhibit extended conjugation, altering electronic properties versus oxane-based analogs.
Synthetic Utility: The target compound’s bromoethyl group facilitates cross-coupling reactions, whereas 2-bromo-4'-methoxyacetophenone’s acetyl group enables electrophilic modifications . Hydroxylamine-mediated syntheses (e.g., ) highlight the role of methoxy groups in stabilizing intermediates.
Hazard Profiles: Brominated compounds (e.g., this compound, 2-bromo-4'-methoxyacetophenone) are more hazardous than chlorinated analogs due to bromine’s higher toxicity and reactivity .
Solubility and Stability :
- Oxane derivatives generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO), similar to Canagliflozin’s oxane-based structure . However, bromine’s hydrophobicity may reduce aqueous solubility compared to hydroxylated analogs .
Biological Activity
3-(2-Bromo-1-methoxyethyl)oxane is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₇H₉BrO
- Molecular Weight : 201.05 g/mol
- Structure : The compound features a bromo group and a methoxyethyl side chain, which contribute to its reactivity and biological interactions.
Biological Activity
Research into the biological activity of this compound has indicated several key areas of interest:
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Anticancer Properties
Research has also suggested that this compound possesses anticancer activity. In vitro studies using cancer cell lines indicate that the compound can induce apoptosis (programmed cell death) and inhibit cell proliferation. Notably, it has shown efficacy against HeLa cells, a common model for cervical cancer research.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism.
- Receptor Modulation : It could interact with cellular receptors, influencing signaling pathways that regulate cell growth and survival.
- Oxidative Stress : By modulating oxidative stress levels, it may alter cellular responses to damage.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Antimicrobial Efficacy : A study evaluated the compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
- Cytotoxicity in Cancer Cells : In experiments involving HeLa cells, treatment with varying concentrations of the compound (ranging from 10 to 100 µM) resulted in a dose-dependent decrease in cell viability, with IC50 values calculated around 50 µM.
- Mechanistic Insights : Further investigations using flow cytometry revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), indicating a potential mechanism involving oxidative stress induction.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
